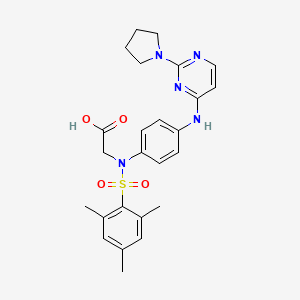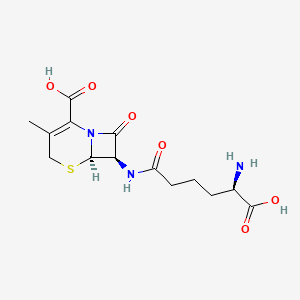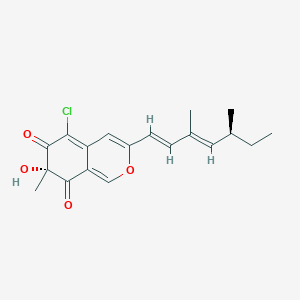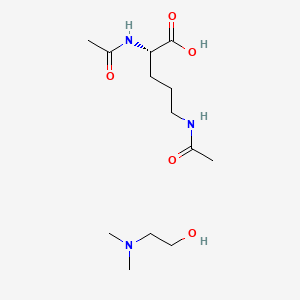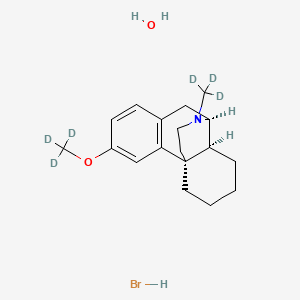
Deudextromethorphan hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dextromethorphan D6 hydrobromide monohydrate is discontinued and not available from MedKoo.
Wissenschaftliche Forschungsanwendungen
Antitussive Effectiveness
Dextromethorphan hydrobromide demonstrates significant antitussive (cough suppressant) effects. A meta-analysis encompassing six studies revealed that dextromethorphan hydrobromide significantly reduced cough bouts, cough components, and cough effort, compared to a placebo in patients with cough due to upper respiratory tract infections. The study validated the use of a computerized cough acquisition and analysis system as a reliable methodology for evaluating cough (Pavesi, Subburaj, & Porter-Shaw, 2001).
Analytical Applications
The analytical utility of dextromethorphan hydrobromide is notable, especially in the development of a potentiometric liquid membrane sensor for the determination of dextromethorphan hydrobromide in pharmaceutical formulations and urine. This sensor offers a wide linear range, low detection limit, and fast response time, making it suitable for various analytical applications (Ganjali et al., 2010).
Interaction with DNA
Dextromethorphan hydrobromide's interaction with DNA has been a subject of research. A study exploring its interaction with calf thymus DNA using UV absorption and fluorescence spectroscopic techniques found that dextromethorphan hydrobromide binds to DNA, indicating potential implications in understanding the structural and pathological aspects of DNA interactions with therapeutic agents (Amin et al., 2016).
Use in CNS Uptake Enhancement
Research has investigated the use of dextromethorphan hydrobromide in enhancing drug uptake in the central nervous system (CNS). One study showed that the P-glycoprotein (P-gp) inhibitor verapamil could enhance the uptake of dextromethorphan hydrobromide in the CNS without affecting its active metabolite, suggesting potential applications in neurological disorder treatments (Marier et al., 2005).
Therapeutic Use in Alzheimer's
Dextromethorphan hydrobromide, combined with quinidine sulfate, was found to significantly reduce symptoms of agitation in Alzheimer's patients. This combination showed minimal side effects compared to other drugs used for agitation and aggression in Alzheimer's patients (Study, 2016).
Eigenschaften
CAS-Nummer |
1373497-18-7 |
|---|---|
Produktname |
Deudextromethorphan hydrobromide |
Molekularformel |
C18H22D6BrNO2 |
Molekulargewicht |
376.3676 |
IUPAC-Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;; |
InChI-Schlüssel |
STTADZBLEUMJRG-WJECQXNSSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dextromethorphan D6 hydrobromide monohydrate; AVP-786; CTP-786; AVP786; CTP786; Deudextromethorphan hydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




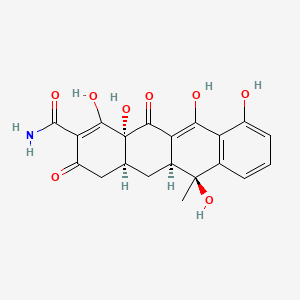
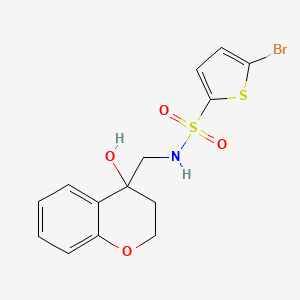

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)
